3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-oxazole
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Overview
Description
3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-oxazole: is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a cyclopentyloxy group attached to the oxazole ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanol with a suitable oxazole precursor in the presence of a base, such as sodium hydride, to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazoles.
Scientific Research Applications
Chemistry: In chemistry, 3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making them candidates for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 3-[(Cyclopentyloxy)methyl]-5-methyl-1,3-oxazolidine
- 3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-thiazole
- 3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-imidazole
Comparison: Compared to these similar compounds, 3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring’s electronic structure and steric effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(cyclopentyloxymethyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H15NO2/c1-8-6-9(11-13-8)7-12-10-4-2-3-5-10/h6,10H,2-5,7H2,1H3 |
InChI Key |
KXIRDKPNERSZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)COC2CCCC2 |
Origin of Product |
United States |
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